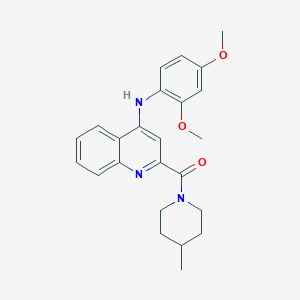
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N3O3, with a molecular weight of approximately 405.498 g/mol. Its structure features a quinoline core substituted with a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this specific compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Cytotoxicity : The compound demonstrated an IC50 value of approximately 1.10 µM against human acute myeloid leukemia (AML) cells (MV4-11), indicating potent activity compared to control agents .
- Cell Line Specificity : It showed varying effectiveness across different cancer cell lines, with notable activity against:
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II at concentrations as low as 0.05 µM, which is crucial for DNA replication and repair in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies and Comparative Analysis
A comparative analysis with other quinoline-based compounds reveals that this compound's efficacy is on par with or superior to established chemotherapeutic agents like doxorubicin and etoposide.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.009 | Topoisomerase II inhibitor |
| Etoposide | 5.26 | Topoisomerase II inhibitor |
| Subject Compound | 1.10 | Topoisomerase II inhibitor; G2/M arrest |
Eigenschaften
IUPAC Name |
[4-(2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-6-4-5-7-19(18)25-22)26-20-9-8-17(29-2)14-23(20)30-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSBGQYMKASHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













